Home > Products > Screening Compounds P124884 > 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide
3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide - 946264-47-7

3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide

Catalog Number: EVT-3005968
CAS Number: 946264-47-7
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+)) []

    Compound Description: Compound A (+) is a pyrimidine derivative that served as an early lead compound in a drug discovery program focused on human immunodeficiency virus (HIV) integrase inhibitors. [] It exhibits potent inhibitory activity against HIV integrase. []

    Relevance: Although structurally different from 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide, Compound A (+) falls under the broader category of heterocyclic compounds containing a carbonyl group and a nitrogen-containing ring system. Both compounds share a similar core structure consisting of a heterocyclic ring system with an attached amide group. The presence of the fluorine atom in compound A (+) and the thiophene ring in the target compound highlight structural variations within this class of compounds. Research on Compound A (+) and its metabolism provided valuable insights into the development of novel HIV integrase inhibitors, including MK-0518. []

2. MK-0518 (N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) []

    Compound Description: MK-0518 represents a more optimized and potent HIV integrase inhibitor derived from the same drug discovery program as Compound A (+). [] It exhibits potent antiviral activity against HIV and progressed to phase III clinical trials. []

    Relevance: Similar to Compound A (+), MK-0518 shares a core pyrimidine structure with an attached amide group, placing it in the same chemical class as 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide. [] Despite the structural differences, the development of MK-0518 highlights the significance of exploring various substituents and modifications around a central heterocyclic scaffold to achieve desired biological activities. Both MK-0518 and the target compound exemplify the diversity and therapeutic potential of this class of compounds. []

3. Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate []

    Compound Description: This compound is a pyridazinone derivative characterized by its crystal structure and Hirshfeld surface analysis. [] It features a benzyl group and a methyl group substituted at adjacent carbon atoms on the pyridazinone ring. []

    Relevance: This compound shares a very similar structure with 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide, both containing the 6-oxo-pyridazin-1(6H)-yl moiety. The main difference lies in the substituents on the pyridazinone ring. Understanding the structural features and interactions of this related compound, particularly regarding its supramolecular packing influenced by hydrogen bonding, can provide insights into the potential properties and behavior of the target compound. []

4. 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one []

    Compound Description: This pyridazinone derivative is characterized by its crystal structure and Hirshfeld surface analysis. [] The molecule exhibits intermolecular N—H⋯O hydrogen bonds, leading to the formation of inversion dimers. []

    Relevance: Although lacking the thiophene ring present in 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide, this compound belongs to the same pyridazinone class. Analyzing the crystal structure and intermolecular interactions of this related compound can provide valuable information regarding potential hydrogen-bonding patterns, crystal packing, and physicochemical properties relevant to the target compound. []

5. Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate []

    Compound Description: This compound, also a pyridazinone derivative, has been structurally characterized and analyzed using Hirshfeld surface analysis. [] Intermolecular C—H⋯O interactions are observed within its crystal structure. []

    Relevance: Similar to the previous pyridazinone derivatives, this compound provides valuable insights into the structural features and potential interactions of the pyridazinone core shared with 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide. Understanding the influence of substituents on the pyridazinone ring and their impact on intermolecular interactions can contribute to a more comprehensive understanding of the target compound's properties. []

Overview

3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by a unique combination of functional groups, including a pyridazine ring and a thiophene moiety, which may confer distinct biological activities. The compound's molecular formula is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S with a molecular weight of 339.4 g/mol .

Source

The compound is synthesized through various chemical processes and is available for research purposes from several chemical suppliers .

Classification

This compound falls under the category of organic compounds, specifically amides, and exhibits properties associated with heterocyclic compounds due to its pyridazine and thiophene structures. Its classification as a potential pharmaceutical agent makes it a subject of interest in drug development .

Synthesis Analysis

Methods

The synthesis of 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of the Thiophene Moiety: This step often requires electrophilic substitution reactions where thiophene derivatives are used.
  3. Amide Bond Formation: The final step usually involves coupling the resulting pyridazine and thiophene derivatives with butanamide, often using coupling reagents to facilitate the reaction.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide can be represented as follows:

Molecular Formula C18H17N3O2S\text{Molecular Formula }C_{18}H_{17}N_{3}O_{2}S

Data

Key structural data includes:

  • CAS Number: 954001-37-7
  • Molecular Weight: 339.4 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

These structural features contribute to its chemical reactivity and potential biological activity .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles, such as:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding carboxylic acids and amines.
  2. Nucleophilic Substitution: The presence of electron-withdrawing groups can make the carbonyl carbon susceptible to nucleophilic attack.
  3. Electrophilic Aromatic Substitution: The thiophene ring may undergo electrophilic substitution reactions, modifying its reactivity profile.

These reactions highlight the compound's versatility for further chemical modifications .

Mechanism of Action

Process

The mechanism of action for 3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide is not fully elucidated but is likely related to its interaction with biological targets such as enzymes or receptors. The presence of the thiophene and pyridazine rings suggests potential interactions with biological macromolecules, possibly inhibiting specific pathways involved in disease processes.

Data on pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential but are currently limited .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting and boiling points are not readily available, general characteristics include:

  • Appearance: Likely a solid at room temperature (exact state not specified).

Chemical Properties

Chemical properties include:

  • Reactivity with acids and bases.
  • Stability under standard laboratory conditions.

Additional analyses, such as spectral data (NMR, IR), would provide more insight into its physical characteristics .

Applications

Scientific Uses

3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting various diseases.
  • Pharmacological Studies: Investigating its biological activity could lead to discoveries in drug development, particularly in areas related to antimicrobial or anticancer properties.

Further research is necessary to explore its full range of applications and efficacy in clinical settings .

Properties

CAS Number

946264-47-7

Product Name

3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)butanamide

IUPAC Name

3-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]butanamide

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4

InChI

InChI=1S/C15H19N3O2S/c1-11(2)10-14(19)16-7-8-18-15(20)6-5-12(17-18)13-4-3-9-21-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,19)

InChI Key

JIUQQHBLPHGPNJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.